molecular formula C12H14O B030223 4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one CAS No. 2979-69-3

4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B030223
CAS No.: 2979-69-3
M. Wt: 174.24 g/mol
InChI Key: NHDVZOXPHYFANX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with a ketone functional group at the 1-position and two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one involves the copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes. This method uses Togni’s reagent and trimethylsilyl cyanide (TMSCN) under mild conditions to produce the desired compound with high stereoselectivity and good yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated naphthalenones

Scientific Research Applications

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydronaphthalen-1(2H)-one: Lacks the two methyl groups at the 4-position.

    4-Methyl-3,4-dihydronaphthalen-1(2H)-one: Contains only one methyl group at the 4-position.

Uniqueness

4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of two methyl groups at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to its analogs.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDVZOXPHYFANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284810
Record name 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-69-3
Record name 2979-69-3
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Record name 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one
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Synthesis routes and methods I

Procedure details

To a solution of methyl-5,5-dimethyl-5,6-dihydro-naphthalen-8(7H)-one-2-carboxylate (Compound E2, 1.05 g, 4.5 mmol) in 10 mL of ethanol and THF (10 mL) was added sodiumhydroxide 9 mL (1M solution). The solution was stirred for 16 h and thereafter acidified with 10% HCl. The mixture was extracted with ethyl acetate, the combined organic layer was washed with water and brine, and dried over MgSO4. The solvent was distilled off under reduced pressure to afford the title compound as a white solid. 1H NMR (Acetone-D6): δ 1.44 (s, 6H), 2.07 (t, J=6.7 Hz, 2H), 2.73 (t, J=6.7 Hz, 2H), 7.70 (d, J=8.2 Hz, 1H), 8.19 (dd, J=1.9, 8.2 Hz, 1H), 8.57 (d, J=1.9 Hz, 1H).
Name
methyl-5,5-dimethyl-5,6-dihydro-naphthalen-8(7H)-one-2-carboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Compound E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
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Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 350 ml of glacial acetic acid and 170 ml of acetic anhydride was cooled to 0° C. and CrO3, 25.0 g (0.25 mol) carefully added in small portions. The resulting mixture was stirred for 30 minutes before 120 ml of benzene was added. 1,2,3,4-tetrahydro-1,1-dimethylnaphthalene was added slowly as a solution in 30 ml of benzene. Upon completing the addition the reaction was stirred for 4 hours at 0° C. The solution was diluted with H2O (200 ml) and extracted with Et2O (5×50 ml). The combined organic layers were washed with water, saturated aqueous NaCO3, and saturated aqueous NaCl, before being dried over MgSO4. Removal of the solvents under reduced pressure, and distillation afforded 16.0 g (74%) of the product as a pale-yellow oil, bp 93-96° C./0.3 mm Hg 1H NMR (CDCl3): δ 8.02 (1H, dd, J=1.3, 7.8 Hz), 7.53 (1H, m ), 7.42 (1H, d, J=7.9 Hz), 7.29 (1H, m), 2.74 (2H, t, J=6.8 Hz), 2.02 (2H, t, J=6.8 Hz), 1.40 (6H, s).
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
74%
Customer
Q & A

Q1: What are the structural characteristics of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one?

A1: this compound is a cyclic ketone with two methyl groups attached to the same carbon atom in the ring structure. Its molecular formula is C12H14O. Importantly, one study demonstrated its synthesis through the reduction of 4,4-dimethylnaphthalen-1(4H)-one using zinc in acetic acid. []

Q2: Were any unique observations made during the synthesis of this compound?

A2: Yes, the reduction of 4,4-dimethylnaphthalen-1(4H)-one with zinc and acetic acid yielded not only this compound but also 1,2-dimethylnaphthalene. Interestingly, the expected phenolic product was not observed. [] This highlights the complexities of chemical reactions and the potential for unexpected outcomes.

Q3: Do any of the provided papers explore the biological activity of compounds structurally similar to this compound?

A3: Yes, one study investigated the antiproliferative activity of Longifolene-derived tetralone derivatives, which share structural similarities with this compound. [] These derivatives exhibited promising anticancer activity against various human cancer cell lines, suggesting that structural modifications to the core structure of this compound might lead to compounds with interesting biological properties.

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